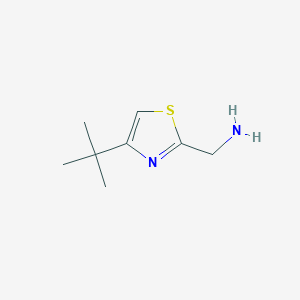

(4-Tert-butyl-1,3-thiazol-2-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(4-Tert-butyl-1,3-thiazol-2-yl)methanamine” is a chemical compound with the CAS Number: 184839-20-1 . It has a molecular weight of 170.28 .

Molecular Structure Analysis

The molecular structure of “(4-Tert-butyl-1,3-thiazol-2-yl)methanamine” is represented by the InChI Code: 1S/C8H14N2S/c1-8(2,3)6-5-11-7(4-9)10-6/h5H,4,9H2,1-3H3 . This indicates that the compound contains carbon, hydrogen, nitrogen, and sulfur atoms.

Physical And Chemical Properties Analysis

“(4-Tert-butyl-1,3-thiazol-2-yl)methanamine” has a molecular weight of 170.28 . The boiling point is 239.6±23.0 C at 760 mmHg .

Scientific Research Applications

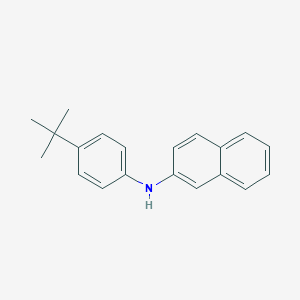

Synthetic Phenolic Antioxidants and Environmental Concerns

A study by Liu & Mabury (2020) on synthetic phenolic antioxidants (SPAs), which include compounds related to "(4-Tert-butyl-1,3-thiazol-2-yl)methanamine," highlights their widespread use in industrial and commercial products to prevent oxidative reactions. These compounds, such as BHT (2,6-di-tert-butyl-4-methylphenol) and DBP (2,4-di-tert-butyl-phenol), have been detected in various environmental matrices, including indoor dust, outdoor air particulates, and water bodies. Their presence and transformation products raise concerns about human exposure and potential toxicity, suggesting the need for novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

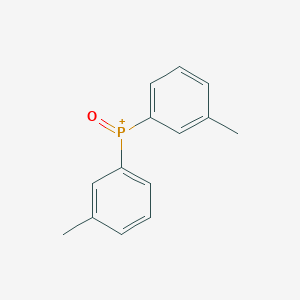

Cytochrome P450 Inhibitors

Khojasteh et al. (2011) review the role of chemical inhibitors for cytochrome P450 isoforms in human liver microsomes, crucial for understanding drug-drug interactions (DDIs). This research emphasizes the importance of selecting potent and selective inhibitors for accurate assessment of DDIs, contributing to safer pharmaceutical development and personalized medicine (Khojasteh et al., 2011).

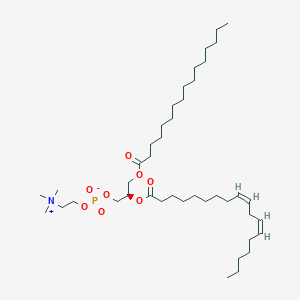

Polymer Membranes for Fuel Additive Purification

Pulyalina et al. (2020) focus on the application of polymer membranes for purifying fuel oxygenated additives, specifically methanol/MTBE (Methyl Tert-butyl Ether) separation via pervaporation. This review discusses various polymer materials and their efficiencies in separating azeotropic mixtures, highlighting the relevance of selecting optimal materials for environmental sustainability and industrial applications (Pulyalina et al., 2020).

Optoelectronic Materials from Functionalized Quinazolines and Pyrimidines

Lipunova et al. (2018) explore the use of quinazoline and pyrimidine derivatives in creating novel optoelectronic materials. This review demonstrates the potential of these compounds in fabricating materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells, indicating the significant role of chemical engineering in advancing electronic and photovoltaic technologies (Lipunova et al., 2018).

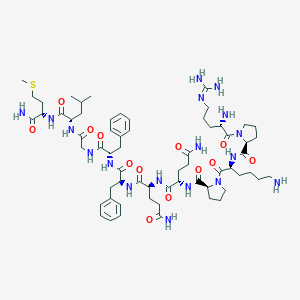

Benzothiazole Derivatives in Medicinal Chemistry

Bhat & Belagali (2020) provide a comprehensive review on the importance of benzothiazole derivatives in medicinal chemistry, underscoring their wide range of pharmacological activities. This review emphasizes the potential of benzothiazole compounds in developing new therapeutics for various diseases, showcasing the compound's versatility and significance in drug discovery (Bhat & Belagali, 2020).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with serine/threonine-protein kinases , which play a crucial role in various cellular processes, including cell cycle control and DNA repair .

Mode of Action

Based on the properties of similar compounds, it may interact with its targets, leading to changes in their function . This interaction could potentially alter the activity of the target proteins, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to impact the cell cycle and dna repair mechanisms, suggesting that (4-tert-butyl-1,3-thiazol-2-yl)methanamine may have similar effects .

Pharmacokinetics

It is known that the compound is a solid at room temperature and a liquid at 4 degrees Celsius , which could impact its bioavailability.

Result of Action

Compounds with similar structures have been shown to display potent antibacterial activity against both gram-negative and gram-positive bacteria , suggesting that (4-Tert-butyl-1,3-thiazol-2-yl)methanamine may have similar effects.

Action Environment

It is known that the compound should be stored at room temperature or at 4 degrees Celsius to maintain its stability.

properties

IUPAC Name |

(4-tert-butyl-1,3-thiazol-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S/c1-8(2,3)6-5-11-7(4-9)10-6/h5H,4,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFQRTLOIPDNTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

184839-20-1 |

Source

|

| Record name | (4-tert-butyl-1,3-thiazol-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B169829.png)

![7-Methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one](/img/structure/B169840.png)

![Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B169846.png)